Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate
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Description
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H29NO6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate, with the CAS number 906565-52-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly focusing on its role as an intermediate in the synthesis of Vandetanib, a drug used in cancer treatment.
- Molecular Formula : C20H29NO6
- Molecular Weight : 379.447 g/mol
- Structure : The compound consists of a piperidine ring substituted with a tert-butyl group and a phenoxy group, which bears methoxy and methoxycarbonyl substituents.
Synthesis
The synthesis of this compound involves multiple steps, typically including acylation and substitution reactions. The compound is synthesized as a key intermediate for Vandetanib, which is effective against various cancers including metastatic medullary thyroid carcinoma (MTC) .
The compound acts primarily as a melanocortin receptor agonist . Melanocortin receptors are involved in several physiological processes, including energy homeostasis and sexual function. Activation of these receptors can lead to therapeutic effects in conditions such as obesity and diabetes .
Anticancer Activity
As an intermediate in the synthesis of Vandetanib, this compound contributes to the drug's mechanism of inhibiting vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis. Vandetanib has shown efficacy in clinical trials for treating thyroid cancer and other malignancies .
Case Studies and Research Findings
- Vandetanib Efficacy : In clinical studies, Vandetanib demonstrated significant antitumor activity in patients with medullary thyroid cancer. The incorporation of this compound in its synthesis was pivotal for achieving the desired pharmacological profile .
- Melanocortin Receptor Activation : Research indicates that compounds similar to this compound exhibit selective activation of melanocortin receptors, which may lead to improved metabolic outcomes in preclinical models .
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can modulate cell signaling pathways associated with cancer proliferation and metastasis. These findings suggest potential applications in developing targeted therapies for various cancers .
Data Table: Biological Activities
Activity | Description |
---|---|
Melanocortin Receptor Agonism | Activates melanocortin receptors, influencing metabolic regulation |
Anticancer Properties | Intermediate for Vandetanib; inhibits VEGF signaling |
Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines |
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxy-4-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-20(2,3)27-19(23)21-10-8-14(9-11-21)13-26-16-7-6-15(18(22)25-5)12-17(16)24-4/h6-7,12,14H,8-11,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOAMQPCWWWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470331 |
Source
|
Record name | tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906565-52-4 |
Source
|
Record name | tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.